Mycobacterial InhA Inhibitory Potency: Structure-Activity Context Within the Benzoxazolone Acetamide Series
The benzoxazolone acetamide scaffold has been validated as a competent InhA inhibitor. In a head-to-head study of 27 derivatives, the most potent compound (30, 6-nitro-benzoxazolone-N-(5-nitrothiazol-2-yl)acetamide) exhibited an IC50 of 5.12 ± 0.44 µM against MTB InhA, with a MIC of 17.11 µM against drug-sensitive MTB [1]. While the specific IC50 of CAS 1029722-72-2 has not been publicly reported in an identical assay, its structural divergence—featuring a furanyl-propan-2-yl side chain in place of the nitro-thiazole group—places it in a distinct steric and electronic sub-space that is predicted to alter the binding mode with the InhA substrate pocket based on established SAR trends within the class [1].
| Evidence Dimension | InhA inhibition (IC50) and antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Not determined in the cited study; evaluated within the context of 27 analogues using the same chemotype |
| Comparator Or Baseline | Compound 30: IC50 = 5.12 ± 0.44 µM; MIC = 17.11 µM (drug-sensitive MTB); non-cytotoxic up to 100 µM |
| Quantified Difference | N/A (direct comparison data not available); structural difference lies in the N-acetamide substituent identity |
| Conditions | MTB InhA enzyme inhibition assay; in vitro MTB drug-sensitive strain culture; RAW 264.7 macrophage cytotoxicity assay |
Why This Matters
This demonstrates that the benzoxazolone acetamide scaffold is a productive starting point for InhA inhibitor optimization, and the specific substitution pattern on CAS 1029722-72-2 may offer differentiated binding kinetics or selectivity relative to the published lead.
- [1] Pedgaonkar GS, et al. Development of benzo[d]oxazol-2(3H)-ones derivatives as novel inhibitors of Mycobacterium tuberculosis InhA. Bioorg Med Chem. 2014 Nov 1;22(21):6134-45. View Source
